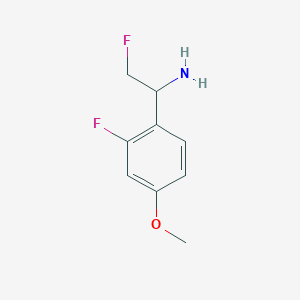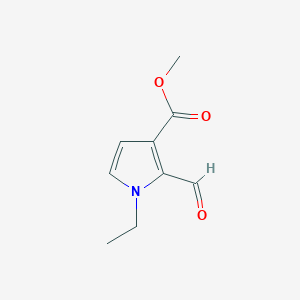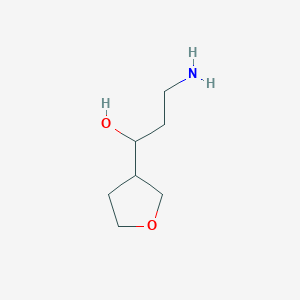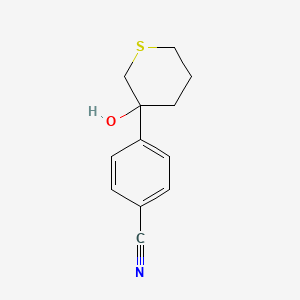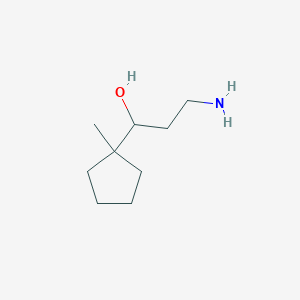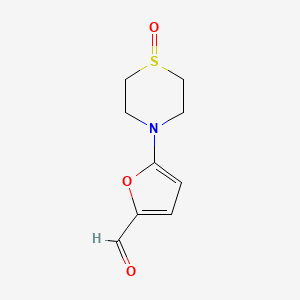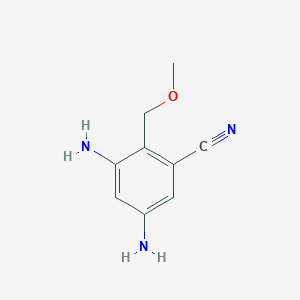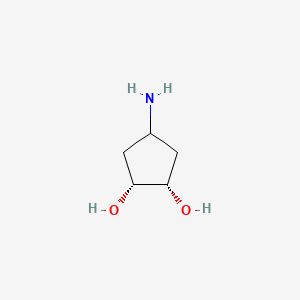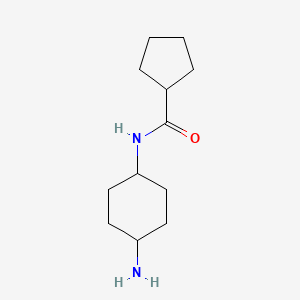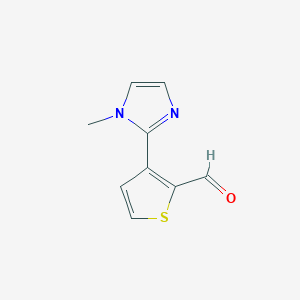
N-(2,2-dimethoxyethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)cyclopropanamine is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 2,2-dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2,2-dimethoxyethanol under specific conditions. One common method includes the use of a phase transfer catalyst and an organic solvent to facilitate the reaction. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)cyclopropanone, while substitution reactions can produce a variety of substituted cyclopropanamines .
Scientific Research Applications
N-(2,2-dimethoxyethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dimethoxyethyl)cyclopropanamine include:
- N-(2,2-dimethoxyethyl)cyclopropanone
- N-(2,2-dimethoxyethyl)cyclopropanamide
- N-(2,2-dimethoxyethyl)cyclopropanol .
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropane ring and the 2,2-dimethoxyethyl substituent. These features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclopropanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)5-8-6-3-4-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
VUOKSEMFKZRAOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


